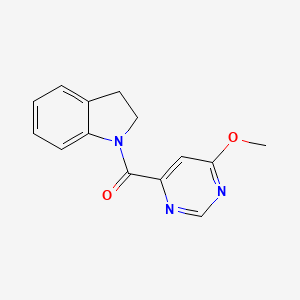

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone

Description

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone is a heterocyclic compound featuring an indoline moiety linked via a methanone bridge to a 6-methoxypyrimidine ring. The indoline core (a partially saturated indole derivative) and the electron-rich 6-methoxy-substituted pyrimidine contribute to its unique physicochemical and biological properties. This structure is relevant in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and hydrogen-bonding interactions are critical .

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(6-methoxypyrimidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-13-8-11(15-9-16-13)14(18)17-7-6-10-4-2-3-5-12(10)17/h2-5,8-9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOHNDJSLCTZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone involves several steps. One common method includes the condensation of indole derivatives with pyrimidine derivatives under specific reaction conditions. For instance, the reaction of indole with 6-methoxypyrimidine-4-carbaldehyde in the presence of a base such as triethylamine can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Scientific Research Applications

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares structural analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Variations and Key Differences

(6-Aminoindolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

- Structural Features: Replaces the pyrimidine ring with a tetrahydro-2H-pyran group and introduces an amino group on the indoline.

- The amino group on indoline enhances hydrogen-bonding capacity, possibly improving target binding compared to the unsubstituted indoline in the target compound .

1-(6-Methylpyrimidin-4-yl)ethanone

- Structural Features: Substitutes the methoxy group with a methyl group and replaces the indoline-methanone with a simpler ethanone.

- Implications: The methyl group is less polar than methoxy, reducing solubility but increasing metabolic stability.

Cyclopentyl(1-Indole-3-yl)methanone

- Structural Features : Uses a fully aromatic indole ring and a bulky cyclopentyl group instead of pyrimidine.

Di(1H-tetrazol-5-yl)methanone Oxime

- Structural Features : Features two tetrazole rings and an oxime group.

- Implications: Multiple hydrogen-bond donors (tetrazole and oxime) improve thermal stability (decomposition at 288.7°C) but may reduce solubility compared to the target compound’s single methoxy group .

Table 1: Comparative Data for Selected Compounds

Research Findings and Implications

- Substituent Effects: Methoxy vs. Indoline vs.

- Biological Activity: Evidence from indole-derived cannabinoids suggests that indoline’s reduced steric bulk compared to pyrrole or bulky substituents (e.g., cyclopentyl) may improve receptor affinity . Longer side chains (4–6 carbons) in related compounds optimize receptor interaction, suggesting that the methanone bridge in the target compound provides an optimal spacer length .

Biological Activity

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone belongs to the class of indole derivatives, which are known for their diverse biological properties. The structure includes an indole moiety and a pyrimidine ring, contributing to its unique chemical reactivity and biological activity.

Anticancer Properties

Research indicates that Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that this compound can effectively reduce cell viability in cancerous cells by inducing apoptosis and cell cycle arrest.

- Modulation of Signaling Pathways : The compound influences several key signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways, leading to reduced survival and proliferation of tumor cells .

Antiviral Activity

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone also shows promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication through:

- Direct Viral Inhibition : The compound may interfere with viral entry or replication within host cells.

- Immune Modulation : It potentially enhances the immune response against viral infections by modulating cytokine production .

The precise mechanism by which Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone exerts its biological effects involves interaction with specific molecular targets:

- Receptor Binding : The compound is believed to bind to various receptors and enzymes, inhibiting their activity, which is crucial for tumor growth and viral replication.

- Biochemical Pathway Alteration : It alters biochemical pathways, leading to changes in cellular processes such as apoptosis and immune response modulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone, it can be compared with other indole derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Plant hormone with various activities | Involved in plant growth regulation |

| Indole-3-carbinol | Anticancer effects | Known for its role in detoxification |

| Indolin-based compounds | Diverse biological activities | Varying substituents influence reactivity |

Case Studies

Several studies have explored the biological effects of Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone:

- Study on Cancer Cell Lines : A study published in a reputable journal demonstrated that this compound significantly reduced the viability of breast cancer cell lines (MCF7) by inducing apoptosis through mitochondrial pathways .

- Antiviral Efficacy : In vitro assays showed that the compound inhibited the replication of specific RNA viruses, suggesting its potential as a therapeutic agent against viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.